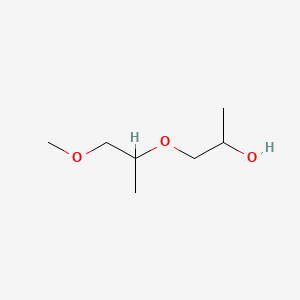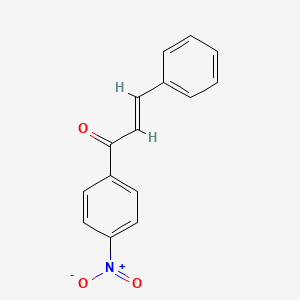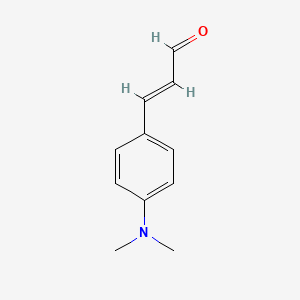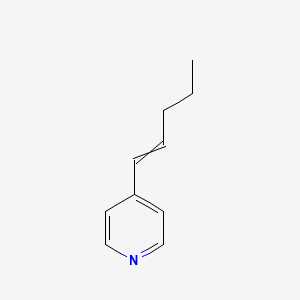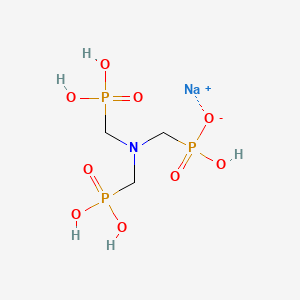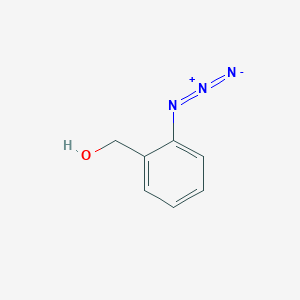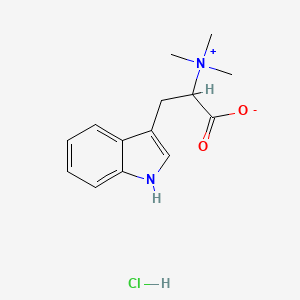![molecular formula C8H14O B3420942 Bicyclo[2.2.1]heptanemethanol CAS No. 2064-02-0](/img/structure/B3420942.png)
Bicyclo[2.2.1]heptanemethanol
Descripción general
Descripción
Bicyclo[2.2.1]heptanemethanol, also known as 2-norbornanemethanol, is a bicyclic alcohol with the molecular formula C₈H₁₄O. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a hydroxymethyl group attached to the second carbon of the bicyclic system makes it a versatile intermediate in organic synthesis .
Mecanismo De Acción
Target of Action
The primary targets of Bicyclo[22This compound is a structural moiety embedded in numerous compounds with various functions
Mode of Action
The synthesis of Bicyclo[2.2.1]heptanes involves a distinct mechanism catalyzed by gold (Au), specifically through cycloisomerizations of 3-alkoxyl-1,6-diynes . The reaction involves a key allyl-gold species . This information might provide some insights into the possible interactions of Bicyclo[2.2.1]heptanemethanol with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s structural similarity to other bioactive compounds suggests it may influence several biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bicyclo[22Its molecular weight is 126.1962 , which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22Given its structural similarity to other bioactive compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .
Análisis Bioquímico
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptanemethanol, is a privileged molecular structure embedded in numerous compounds with various functions .
Cellular Effects
It has been shown that similar compounds can cause bacterial SOS response , indicating that this compound might have similar effects.
Molecular Mechanism
It is known that similar compounds can be involved in enamine catalysis or Brønsted acid catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptanemethanol can be synthesized through several methods. One common approach involves the reduction of 2-norbornanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-norbornanone. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[2.2.1]heptanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-norbornanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-norbornanone.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various substituted norbornane derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptanemethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptanemethanol can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol: This compound has a similar bicyclic structure but with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Sordarins: Natural products with a bicyclic core, known for their antifungal properties.
Uniqueness: this compound is unique due to its rigid bicyclic structure and the presence of a hydroxymethyl group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-73-4, 2064-02-0 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



